

# An In-depth Technical Guide to the Thermodynamic Properties of Isopropyl Methyl Sulfide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isopropyl methyl sulfide*

Cat. No.: B074500

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **isopropyl methyl sulfide** (also known as 2-(methylthio)propane). The information contained herein is essential for professionals in research, chemical synthesis, and drug development who require a thorough understanding of the energetic characteristics of this compound for process design, reaction modeling, and safety assessments. This document summarizes key quantitative data, outlines the experimental methodologies for their determination, and visualizes a common synthetic pathway.

## Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For **isopropyl methyl sulfide**, the key standard thermodynamic properties at 298.15 K (25 °C) and 1 bar are presented below.

## Data Presentation

The following table summarizes the essential thermodynamic data for **isopropyl methyl sulfide** in its liquid state.

Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_fH^\circ$	-124.7	kJ/mol
Standard Molar Entropy	$S^\circ$	263.1	J/mol·K
Molar Heat Capacity (constant pressure)	$C_p$	172.4	J/mol·K
Standard Gibbs Free Energy of Formation (Calculated)	$\Delta_fG^\circ$	-90.5	kJ/mol

## Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and analytical techniques. While specific experimental details for **isopropyl methyl sulfide** are not readily available in the public literature, the following sections describe the general and established methodologies for determining these properties for organic sulfur compounds.

### Determination of Enthalpy of Formation ( $\Delta_fH^\circ$ )

The standard enthalpy of formation of organic sulfur compounds is typically determined using rotating-bomb calorimetry. This technique is an advancement of static-bomb calorimetry and is necessary to ensure complete combustion and to handle the corrosive nature of the sulfur-containing combustion products.

Methodology:

- Sample Preparation: A precisely weighed sample of pure **isopropyl methyl sulfide** is placed in a sample holder within a high-pressure vessel, the "bomb." A small amount of a combustion aid, such as a mineral oil, may be added.
- Bomb Charging: The bomb is charged with a high pressure of pure oxygen (typically around 30 atm) to ensure complete combustion. A small, known amount of water is often added to

the bomb to saturate the internal atmosphere and ensure the formation of sulfuric acid in a well-defined state.

- Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer.
- Ignition and Measurement: The sample is ignited electrically. The combustion of the organic sulfide releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature change is meticulously recorded.
- Rotation: During the combustion process, the bomb is rotated to ensure that the sulfuric acid formed dissolves completely in the water, forming a solution of uniform concentration.
- Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid (from residual nitrogen in the bomb) and sulfuric acid formed.
- Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the fuse wire, the formation of nitric acid, and other side reactions. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

## Determination of Molar Heat Capacity (C<sub>p</sub>)

The molar heat capacity of liquid **isopropyl methyl sulfide** can be measured using various calorimetric techniques, with differential scanning calorimetry (DSC) and adiabatic calorimetry being the most common.

Methodology (DSC):

- Sample and Reference Pans: A small, accurately weighed sample of **isopropyl methyl sulfide** is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

- Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. This differential heat flow is directly proportional to the heat capacity of the sample.
- Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
- Calculation: The heat capacity of the sample is calculated by comparing its differential heat flow signal to that of the calibration standard.

## Determination of Standard Molar Entropy (S°)

The absolute standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from as close to absolute zero (0 K) as possible up to the standard temperature of 298.15 K.

### Methodology:

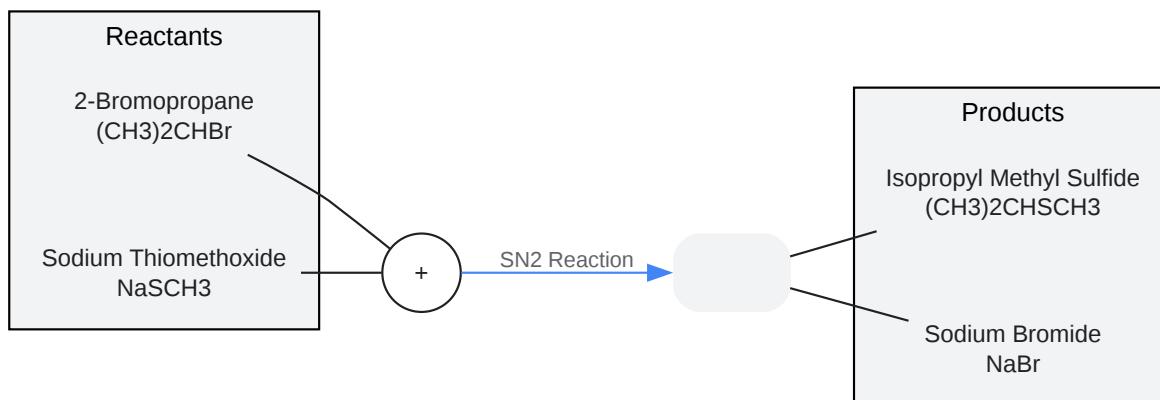
- Low-Temperature Heat Capacity Measurement: The heat capacity of solid **isopropyl methyl sulfide** is measured using an adiabatic calorimeter from a very low temperature (e.g., around 10 K) up to its melting point.
- Enthalpy of Fusion: At the melting point, the enthalpy of fusion (melting) is measured.
- Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to 298.15 K.
- Calculation: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data with respect to temperature and accounting for the entropy changes at phase transitions:
  - The entropy from 0 K to the lowest measurement temperature is estimated using the Debye extrapolation ( $S \propto T^3$ ).
  - The entropy increase in the solid phase is calculated by integrating  $(C_p(\text{solid})/T) dT$  from the lowest measurement temperature to the melting point.

- The entropy of fusion is calculated as  $\Delta H_{\text{fusion}} / T_{\text{melting}}$ .
- The entropy increase in the liquid phase is calculated by integrating  $(C_p(\text{liquid})/T) dT$  from the melting point to 298.15 K.

The sum of these contributions gives the standard molar entropy,  $S^\circ$ .

## Synthesis Pathway Visualization

A common and illustrative method for the synthesis of **isopropyl methyl sulfide** is the Williamson ether synthesis analogue for thioethers. This reaction involves the nucleophilic substitution of a halide by a thiolate anion. A typical example is the reaction of 2-bromopropane with sodium thiomethoxide.



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Caption: SN2 synthesis of **isopropyl methyl sulfide**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)